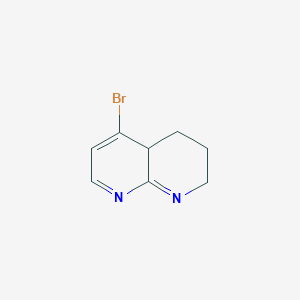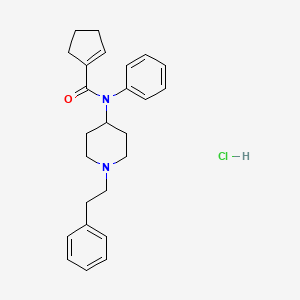
5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid, also known as 5-aminoorotic acid, is a heterocyclic compound with the molecular formula C5H5N3O4. It is a derivative of orotic acid and features a pyrimidine ring structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves the reaction of orotic acid with ammonia or an amine under controlled conditions. One common method includes the use of orotic acid and ammonium carbonate in an aqueous solution, followed by heating to induce the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, pH, and concentration of reactants, to maximize yield and purity .
化学反应分析
Types of Reactions
5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring .
科学研究应用
5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a precursor for nucleic acid analogs.
Medicine: Research explores its potential therapeutic applications, including its use in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 5-amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions related to nucleotide metabolism. The compound’s effects are mediated through its ability to bind to enzymes and alter their activity, impacting various biochemical pathways .
相似化合物的比较
Similar Compounds
Orotic Acid: A precursor to 5-amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid, sharing a similar pyrimidine ring structure.
Dihydroorotic Acid: Another derivative of orotic acid with different functional groups.
2,6-Dichloropyridine-4-carboxylic Acid: A compound with a similar carboxylic acid group but different substituents on the ring
Uniqueness
This compound is unique due to its specific amino and oxo functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
59851-49-9 |
|---|---|
分子式 |
C5H7N3O4 |
分子量 |
173.13 g/mol |
IUPAC 名称 |
5-amino-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H7N3O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h1-2H,6H2,(H,10,11)(H2,7,8,9,12) |
InChI 键 |
TZQQUWODRHDHNS-UHFFFAOYSA-N |
规范 SMILES |
C1(C(NC(=O)NC1=O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


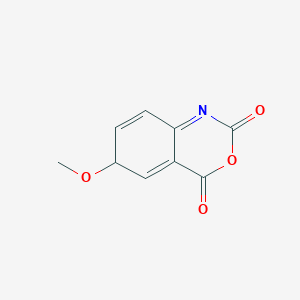

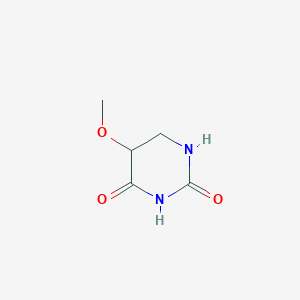
![8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one](/img/structure/B12358787.png)
![N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B12358791.png)

![tert-butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12358805.png)
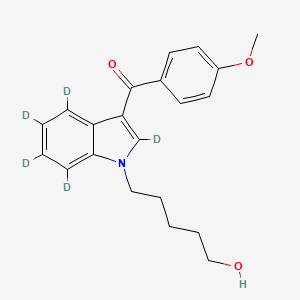
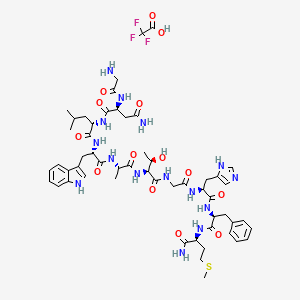
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B12358852.png)
![3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12358856.png)
